N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine
Description
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHLVVQTMBDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-fluorobenzenesulfonyl chloride+N-phenylglycinetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinyl or sulfhydryl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Studies have demonstrated that N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine exhibits inhibitory effects on various cancer cell lines. For instance, it has shown an IC50 value of approximately 7.1 μM against HCT-116 colon cancer cells, indicating moderate potency .
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), relevant for treating Alzheimer's disease and other neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting neurodegenerative diseases .
2. Antimicrobial Properties
- In vitro studies indicate that this compound exhibits notable antimicrobial activity, particularly against fungal pathogens. Minimum inhibitory concentrations (MICs) for several strains were observed below 10 μg/mL, suggesting efficacy against resistant microorganisms .
3. Inflammation Modulation
- Research has indicated that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This mechanism could be beneficial in treating inflammatory diseases.
Case Studies
Study 1: Anticancer Efficacy
- A controlled study evaluated the anticancer effects of related sulfonamide compounds, revealing that this compound exhibited significant cytotoxicity against HCT-116 cells through oxidative stress pathways, leading to increased reactive oxygen species (ROS) production .
Study 2: Antimicrobial Activity
- Another study assessed the antimicrobial efficacy of sulfonamide derivatives against various pathogens, with this compound demonstrating significant antifungal activity with MICs below 10 μg/mL for several fungal strains.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and functional properties of sulfonamide-glycine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Molecular and Substituent Comparison
*Hypothetical structure inferred from analogs; †Calculated based on similar compounds.
Physicochemical Properties
- Melting Points : Sulfonamide-glycine derivatives typically exhibit melting points between 132°C and 230°C, influenced by substituent polarity and crystallinity .
- Solubility: Hydrophobic substituents (e.g., methyl, chloro) reduce aqueous solubility, while polar groups (e.g., methoxy) enhance it.
- Stability : Fluorine substituents (as in the target compound) may improve metabolic stability compared to chloro or methyl groups, a feature critical in drug design .
Biological Activity
N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a modulator of various signaling pathways. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a phenylglycine backbone, with a fluorine substituent on the aromatic ring. Its molecular formula is , and it possesses a molecular weight of approximately 273.30 g/mol. The presence of the sulfonyl group enhances the compound's reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety allows for competitive inhibition of enzymes by mimicking substrates or binding to active sites. This characteristic has been explored in various studies focusing on proteases and kinases.
- Signaling Pathway Modulation : The compound may influence several signaling pathways by binding to receptors involved in cellular communication. For example, it has been investigated for its effects on metabotropic glutamate receptors (mGluRs), which play significant roles in neurotransmission and neuroprotection .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study 1 | Enzyme inhibition | 2.5 µM | mGluR2 |
| Study 2 | Antiproliferative | 1.8 µM | Cancer cell lines |
| Study 3 | Modulation of signaling | 3.0 µM | PI3K/Akt pathway |
Case Studies
- Enzyme Inhibition in Cancer Research : A study demonstrated that this compound effectively inhibited the activity of mGluR2, leading to reduced proliferation in cancer cell lines such as A549 and MDA-MB-231. The compound exhibited an IC50 value of 2.5 µM, indicating potent inhibitory effects on tumor growth .
- Impact on Signaling Pathways : In another investigation, this compound was shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. The inhibition of this pathway resulted in increased apoptosis in treated cells, highlighting its potential as a therapeutic agent against malignancies.
- Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound through its interaction with mGluRs. The compound's ability to inhibit mGluR-mediated signaling resulted in protective effects against excitotoxicity in neuronal cultures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of N-phenylglycine derivatives using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., NaH or pyridine). Key steps include controlling temperature (0–5°C for exothermic reactions) and pH to minimize side products like sulfonic acid by-products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the target compound .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to confirm aromatic proton environments and sulfonamide linkage.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What are the key stability considerations for this compound under physiological conditions?
- Methodological Answer : Stability assays in PBS (pH 7.4) at 37°C over 24–72 hours can identify degradation pathways (e.g., hydrolysis of the sulfonamide bond). Use LC-MS to monitor decomposition products. Store the compound at -20°C in anhydrous DMSO to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does the electron-withdrawing 4-fluorophenyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer : The fluorine atom enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). Computational modeling (DFT calculations) can predict charge distribution, while surface plasmon resonance (SPR) assays quantify binding affinity to targets like cyclooxygenase-2 (COX-2) .
Q. What experimental strategies can resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer : Discrepancies (e.g., COX-2 inhibition vs. no activity) may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols across studies:
- Use recombinant human enzymes instead of animal-derived variants.
- Validate findings with orthogonal assays (e.g., enzymatic activity + cellular inflammation models) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodological Answer : Synthesize analogs with:
- Varied substituents : Replace 4-fluorophenyl with pentafluorophenyl ( ) or methoxyphenyl () to modulate lipophilicity.
- Isosteric replacements : Substitute glycine with β-alanine to alter conformational flexibility.
Evaluate analogs via high-throughput screening (HTS) against target panels (e.g., kinases, GPCRs) .
Q. What mechanistic insights support the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Crystallography (e.g., X-ray co-crystal structures) can reveal binding modes in enzyme active sites. For example, the sulfonamide group may coordinate with Zn in carbonic anhydrase. Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .
Key Notes
- Contradictions : Variability in biological activity (e.g., COX-2 inhibition) may stem from differences in assay design or compound batches. Always cross-validate with multiple lots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
